molecular formula C20H17N3O2S B2698600 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide CAS No. 923192-08-9

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide

Cat. No.: B2698600
CAS No.: 923192-08-9
M. Wt: 363.44
InChI Key: JFVNUFMIXCPIRN-UHFFFAOYSA-N
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Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide is a synthetic small molecule with the molecular formula C20H17N3O2S and a molecular weight of 363.43 g/mol . Its structure integrates a 4,7-dimethylbenzo[d]thiazole ring connected via an amide linkage to a furan-2-carboxamide group that is further substituted with a pyridin-4-ylmethyl moiety . This compound is part of a class of molecules featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Recent scientific literature highlights that novel 2-substituted benzothiazole derivatives are a key area of investigation in anticancer research . These compounds have demonstrated promising in vitro anticancer activity against various human cancer cell lines, including lung (H1299), liver (Hepg2), and breast (MCF7) carcinomas . The mechanism of action for benzothiazole derivatives often involves interaction with key biological targets such as protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs). In silico inverse docking studies of similar potent benzothiazole compounds have revealed strong binding interactions with enzymes like ABL1, ABL2, CDK4, and CDK6, suggesting a potential mechanism as kinase inhibitors that disrupt critical pro-cancer signaling pathways . Furthermore, the thiazole ring is a versatile moiety that contributes to the electronic properties and binding characteristics of drug-like molecules, making it a common feature in many FDA-approved therapies and investigational compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-13-5-6-14(2)18-17(13)22-20(26-18)23(12-15-7-9-21-10-8-15)19(24)16-4-3-11-25-16/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVNUFMIXCPIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzo[d]thiazole Ring: This step involves the cyclization of 4,7-dimethyl-2-aminobenzenethiol with a suitable carbonyl compound, such as formic acid or acetic anhydride, under acidic conditions to form the benzo[d]thiazole ring.

    Attachment of the Pyridine Ring: The benzo[d]thiazole intermediate is then reacted with 4-pyridylmethyl chloride in the presence of a base, such as potassium carbonate, to form the N-(pyridin-4-ylmethyl) derivative.

    Formation of the Furan-2-carboxamide: The final step involves the reaction of the N-(pyridin-4-ylmethyl)benzo[d]thiazole intermediate with furan-2-carboxylic acid chloride in the presence of a base, such as triethylamine, to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its heterocyclic structure, which may exhibit unique photophysical properties.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The compound’s heterocyclic rings can facilitate binding to active sites, influencing biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided focuses on crystallography software (SHELX and SIR97) rather than chemical data for the compound or its analogs. However, a general comparison framework can be outlined based on structural motifs:

Table 1: Structural and Functional Comparison of Selected Benzothiazole Derivatives

Compound Name Core Structure Substituents Reported Activity Key Reference Tools
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide Benzothiazole 4,7-dimethyl; pyridinylmethyl; furan Hypothesized kinase inhibition (no data) SHELX (refinement)
Dasatinib Thiazole 2-chloro-6-methylphenyl; pyrimidine BCR-ABL kinase inhibitor SHELXL (crystallography)
Riluzole Benzothiazole 6-trifluoromethoxy Neuroprotective (ALS) SIR97 (structure solution)
Thioflavin T Benzothiazole Dimethylamino Amyloid fibril staining SHELXS (phasing)

Key Observations:

Structural Complexity : The target compound’s furan-carboxamide and pyridinylmethyl groups distinguish it from simpler benzothiazoles like Thioflavin T. These substituents may enhance binding affinity to hydrophobic enzyme pockets, similar to Dasatinib’s pyrimidine moiety .

Synthetic Challenges : Multi-step synthesis is required due to the N-alkylation of the benzothiazole nitrogen, a process often optimized using crystallographic data from tools like SHELXL .

Biological Activity : While Dasatinib and Riluzole have well-documented mechanisms, the target compound’s activity remains speculative without experimental data.

Limitations of Available Evidence

The provided literature focuses on crystallographic software rather than the compound itself. For instance:

This gap highlights the need for primary research on the compound’s synthesis, crystallography, and bioactivity.

Biological Activity

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 358.43 g/mol
  • CAS Number : 923173-24-4

The biological activity of this compound is thought to involve interactions with specific biological targets, including enzymes and receptors implicated in various disease processes. Compounds with similar structures often exhibit mechanisms such as:

  • Inhibition of Enzymatic Activity : Targeting enzymes critical for cellular processes.
  • Induction of Apoptosis : Promoting programmed cell death in cancerous cells.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study assessing the cytotoxic effects on various cancer cell lines demonstrated that these compounds can induce apoptosis and inhibit cell proliferation.

Cell Line IC50 (µM) Mechanism
A549 (Lung)15.6Caspase-dependent apoptosis
WM115 (Melanoma)12.3DNA damage induction

Anti-inflammatory Properties

Similar compounds have also shown anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase) has been observed in vitro.

Case Studies

  • Study on Hypoxic Tumor Cells
    A study evaluated the effects of benzimidazole derivatives, which share structural similarities with the target compound. It was found that these derivatives selectively targeted hypoxic tumor cells, leading to increased apoptosis through caspase activation and DNA damage .
  • Cytotoxicity Assessment
    In another investigation, the cytotoxic effects of related compounds were tested on human lung adenocarcinoma cells (A549). The results indicated a significant reduction in cell viability at low concentrations, suggesting a promising therapeutic potential against lung cancer .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the functional groups can enhance or diminish its efficacy.

Modification Effect on Activity
Addition of methyl groupsIncreased lipophilicity
Alteration of pyridine ringChanges in receptor affinity

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